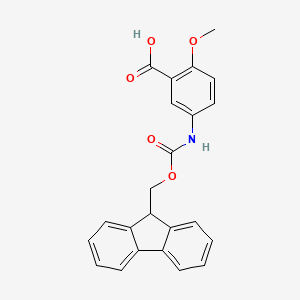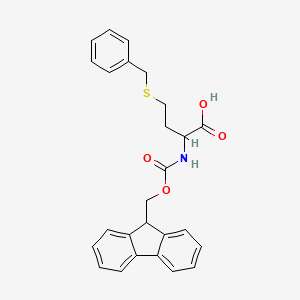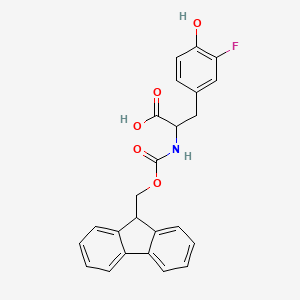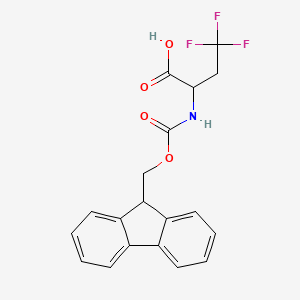
Fmoc-2-amino-4,4,4-trifluorobutyric acid
Vue d'ensemble
Description
Fmoc-2-amino-4,4,4-trifluorobutyric acid is a compound with the molecular formula C19H16F3NO4 . It is a derivative of the amino acid valine. The compound is used in proteomics research .
Synthesis Analysis
The synthesis of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves the use of a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutyric acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular weight of Fmoc-2-amino-4,4,4-trifluorobutyric acid is 379.3 g/mol . The InChI code is 1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-2-amino-4,4,4-trifluorobutyric acid include the formation of a Ni (II) complex with glycine Schiff base and its alkylation with CF3–CH2–I .Physical And Chemical Properties Analysis
Fmoc-2-amino-4,4,4-trifluorobutyric acid has a molecular weight of 379.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 379.10314248 g/mol . The compound is a white powder and has a melting point of 189-193°C .Applications De Recherche Scientifique
Asymmetric Synthesis
“Fmoc-2-amino-4,4,4-trifluorobutyric acid” is used in the asymmetric synthesis of enantiomerically pure derivatives . These derivatives are in great demand as bioisosteres of leucine moiety in drug design . A method has been developed for large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
Drug Discovery
The modern paradigm in drug discovery incorporates tailor-made amino acids (AAs) to mimic the three-dimensional structure of the targeted protein receptor . “Fmoc-2-amino-4,4,4-trifluorobutanoic acid” is used in this context .
Increasing Metabolic Stability
Another trait in drug discovery is to increase the metabolic stability of a drug molecule by strategic fluorine for hydrogen substitution . The presence of a tailor-made AA’s backbone and fluorinated residues provide an additional host of subtle useful properties, allowing fine-tuning of the desired bio-activity and pharmacokinetics .
Synthesis of Ester Derivatives
“Fmoc-2-amino-4,4,4-trifluorobutanoic acid” can be used in the synthesis of various ester derivatives . These esters can be used in a variety of applications, including pharmaceuticals and materials science .
Peptidomimetics Synthesis
“Fmoc-2-amino-4,4,4-trifluorobutanoic acid” can be used in the synthesis of short antibacterial peptidomimetics . These peptidomimetics can mimic the function of peptides and are used in therapeutic applications .
Large-Scale Production
“Fmoc-2-amino-4,4,4-trifluorobutanoic acid” can be produced on a large scale . This is important for its use in industrial applications, such as the production of pharmaceuticals .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound is used in the synthesis of peptides , indicating that it may interact with other amino acids to form peptide bonds.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-amino-4,4,4-trifluorobutyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



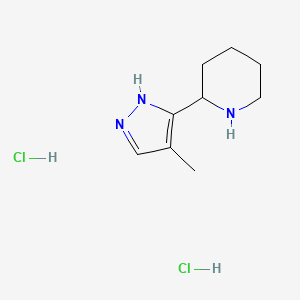
![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
